Product packaging for L-Tyrosine-[ring-3,5-3H](Cat. No.:CAS No. 7234-03-9)

L-Tyrosine-[ring-3,5-3H]

Cat. No.: B1615981
CAS No.: 7234-03-9
M. Wt: 185.2 g/mol
InChI Key: OUYCCCASQSFEME-LAAFWIJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine-[ring-3,5-3H] is a radiolabeled amino acid with tritium atoms incorporated at the 3 and 5 positions of its phenolic ring. This configuration is specifically designed for tracking metabolic pathways where the tyrosine ring is modified. Supplied as an aqueous solution containing 2% ethanol with a concentration of 1 mCi/ml and a high specific activity of 40-60 Ci/mmol, this compound is a critical tool in neuropharmacology and biochemistry research. The primary research value of this compound lies in its application for estimating dopamine turnover in central dopaminergic terminals. When used in studies, the release of tritiated water (³HOH) during the conversion of L-tyrosine to L-DOPA serves as a measure of catecholamine synthesis and turnover rates. Furthermore, it is employed in sensitive assays for tyrosinase development and activity, as the enzyme catalyzes the release of tritium in the form of water during the hydroxylation reaction. The product must be stored at 2-8°C. L-Tyrosine-[ring-3,5-3H] is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1615981 L-Tyrosine-[ring-3,5-3H] CAS No. 7234-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7234-03-9

Molecular Formula

C9H11NO3

Molecular Weight

185.2 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-ditritiophenyl)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3T,4T

InChI Key

OUYCCCASQSFEME-LAAFWIJESA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[3H]C1=CC(=CC(=C1O)[3H])C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

sequence

X

Origin of Product

United States

Radiochemical Characteristics and Quality Assurance for L Tyrosine Ring 3,5 3h Studies

Synthesis and Isotopic Incorporation Mechanisms of L-Tyrosine-[ring-3,5-3H]

The primary method for introducing tritium (B154650) into the aromatic ring of L-Tyrosine at the 3 and 5 positions is through an acid-catalyzed isotopic exchange reaction. This process involves the incubation of L-Tyrosine with high-specific-activity tritiated water (³H₂O) in the presence of a strong acid catalyst, typically at an elevated temperature.

The mechanism relies on the electrophilic substitution of hydrogen atoms on the activated phenolic ring. The hydroxyl group at the 4-position of the tyrosine ring is an ortho-, para-directing group, making the hydrogen atoms at the 3 and 5 positions (ortho to the hydroxyl group) susceptible to electrophilic attack. The acidic conditions facilitate the protonation of the ring, promoting the exchange of ring protons with tritons from the tritiated water. The reaction is driven to completion by using a large excess of tritiated water. Following the exchange reaction, the tritiated L-Tyrosine is purified to remove labile tritium and any unreacted starting material.

Alternative, though less common for this specific labeling pattern, methods for synthesizing radiolabeled tyrosine derivatives include enzymatic approaches and catalytic reduction of halogenated precursors. For instance, other isotopes like ¹⁴C and ¹⁸F are often incorporated through more complex multi-step chemical or chemo-enzymatic syntheses ichtj.waw.pliaea.orgrsc.orgnih.gov. However, for producing L-Tyrosine specifically tritiated on the aromatic ring, the acid-catalyzed exchange with tritiated water remains a direct and effective method.

Radiochemical Purity Assessment and Identification of Radiochemical Impurities

The radiochemical purity of L-Tyrosine-[ring-3,5-³H] is a critical parameter, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. Impurities can arise from the synthesis process or from subsequent degradation.

Chromatographic Techniques for Purity Verification (e.g., HPLC Radiochromatography)

High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) is the gold standard for assessing the radiochemical purity of L-Tyrosine-[ring-3,5-³H] vwr.commoravek.com. This technique separates the parent compound from potential radiochemical impurities based on their physicochemical properties, allowing for their individual quantification.

A typical HPLC system for this purpose would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) arkat-usa.orgnih.gov. The gradient or isocratic elution profile is optimized to achieve good separation between L-Tyrosine and potential impurities. The eluent from the column passes through a UV detector to identify the unlabeled L-Tyrosine and then through a flow-through radioactivity detector (or fractions are collected for liquid scintillation counting) to generate a radiochromatogram. The radiochemical purity is calculated by integrating the area of the peak corresponding to L-Tyrosine-[ring-3,5-³H] and expressing it as a percentage of the total integrated radioactivity in the chromatogram. Commercial suppliers often guarantee a radiochemical purity of ≥96% as determined by HPLC vwr.com.

Potential radiochemical impurities that could be identified by this method include:

Tritiated water (³H₂O): Residual tritiated water from the synthesis that was not completely removed during purification.

Other tritiated species: Byproducts of the labeling reaction or degradation products.

Labile tritium: Tritium that has exchanged with easily exchangeable protons on the molecule (e.g., on the carboxyl or amino groups) and can be lost to the solvent.

Determination of Specific Activity and Concentration for Experimental Protocols

The specific activity of L-Tyrosine-[ring-3,5-³H] refers to the amount of radioactivity per unit mass or molar amount of the compound. It is a crucial parameter for designing experiments, as it dictates the sensitivity of detection and the amount of substance being administered.

The determination of specific activity involves two independent measurements:

Radioactivity Concentration: The total radioactivity in a given volume of the sample is measured using a calibrated liquid scintillation counter mdpi.com.

Molar Concentration: The molar concentration of L-Tyrosine in the same sample is determined using a quantitative analytical method. This can be achieved through UV-Visible spectrophotometry by measuring the absorbance at a specific wavelength (around 274 nm for tyrosine) and comparing it to a standard curve of known L-Tyrosine concentrations. Alternatively, a quantitative amino acid analysis can be performed.

The specific activity is then calculated by dividing the radioactivity concentration by the molar concentration. For commercially available L-Tyrosine-[ring-3,5-³H], the specific activity is typically in the range of 40-60 Ci/mmol biotrend.com.

Table 1: Typical Radiochemical Data for L-Tyrosine-[ring-3,5-³H]

Parameter Typical Value Method of Determination
Radiochemical Purity ≥96% HPLC Radiochromatography
Specific Activity 40-60 Ci/mmol Liquid Scintillation Counting & UV Spectrophotometry/Amino Acid Analysis

Considerations for Isotopic Stability and Potential Degradation in Biological Matrices

The stability of the tritium label in L-Tyrosine-[ring-3,5-³H] is generally high due to the strong carbon-tritium bonds on the aromatic ring. However, several factors can influence its stability and lead to degradation, particularly in biological experiments.

Isotopic Stability: The C-³H bond is strong and not readily exchangeable under normal physiological conditions (pH ~7.4). The positions 3 and 5 on the aromatic ring are not subject to enzymatic attack that would lead to the direct loss of the tritium label during most metabolic processes involving tyrosine.

Radiolytic Decomposition: Like all radiolabeled compounds, L-Tyrosine-[ring-3,5-³H] is subject to self-radiolysis, where the emitted beta particles can cause chemical damage to the compound itself and to the solvent molecules. This can lead to the formation of radiochemical impurities over time. The rate of radiolysis is dependent on the specific activity, the concentration, the storage temperature, and the solvent. To minimize radiolysis, it is recommended to store the compound at low temperatures (e.g., -20°C or -80°C) and, if possible, in a dilute solution containing a radical scavenger like ethanol.

Degradation in Biological Matrices: When introduced into biological systems (e.g., cell culture media, plasma), L-Tyrosine-[ring-3,5-³H] can be subject to enzymatic and chemical degradation. While the primary amino acid structure is metabolized, the tritium on the aromatic ring generally remains unless the ring itself is cleaved or extensively modified. For instance, the initial steps of tyrosine catabolism involve transamination, and further degradation can lead to homogentisate (B1232598) and ultimately fumarate (B1241708) and acetoacetate. The fate of the tritium label will depend on the specific metabolic pathway and the point at which the aromatic ring is broken. Studies with other radiolabeled amino acids have shown that they are incorporated into proteins and can be released during protein turnover nih.gov. It is crucial to analyze biological samples (e.g., plasma, tissue homogenates) using chromatographic techniques to distinguish the intact L-Tyrosine-[ring-3,5-³H] from its radiolabeled metabolites to accurately interpret experimental results.

Table 2: Factors Affecting the Stability of L-Tyrosine-[ring-3,5-³H]

Factor Potential Effect Mitigation Strategy
Self-Radiolysis Formation of radiochemical impurities Store at low temperatures, in dilute solutions, and with radical scavengers.
Enzymatic Degradation Metabolism of the amino acid Analyze biological samples chromatographically to separate parent from metabolites.
Chemical Degradation Instability in certain buffer components or pH Ensure compatibility of the storage and experimental solutions.

| Freeze-Thaw Cycles | Potential for increased degradation | Aliquot the stock solution to minimize freeze-thaw cycles biologists.com. |

Methodological Frameworks for L Tyrosine Ring 3,5 3h Tracer Applications

In Vivo Tracer Administration Protocols

In vivo studies using L-Tyrosine-[ring-3,5-3H] are designed to investigate whole-body or tissue-specific amino acid and protein metabolism under physiological conditions. The primary goal of the administration protocol is to introduce the tracer in a manner that allows for accurate kinetic modeling.

Primed Continuous Intravenous Infusion Techniques

A widely accepted method for studying metabolite kinetics in vivo is the primed continuous intravenous infusion technique. This approach aims to rapidly achieve and then maintain a constant concentration of the tracer in the plasma, a condition known as an isotopic steady state.

The protocol involves two key steps:

Priming Dose: A single, larger bolus injection of the tracer, such as L-Tyrosine-[ring-3,5-3H], is administered at the beginning of the experiment. The purpose of this "priming" dose is to quickly fill the body's metabolic pools with the labeled amino acid, reducing the time required to reach a steady state.

Continuous Infusion: Immediately following the priming dose, a continuous intravenous infusion of the tracer at a lower, constant rate is initiated. This continuous supply of the tracer is intended to replace the labeled tyrosine that is being taken up and metabolized by the tissues, thus maintaining a stable isotopic enrichment in the plasma.

While many studies have utilized deuterium-labeled tyrosine (e.g., L-[ring-3,5-2H2]-tyrosine) for these protocols, the fundamental principles of the primed continuous infusion are directly applicable to tritiated tracers like L-Tyrosine-[ring-3,5-3H]. The precise infusion rates are determined based on the specific research question, the metabolic state of the subject, and the desired level of isotopic enrichment.

Considerations for Achieving Metabolic and Isotopic Steady State

Achieving a true metabolic and isotopic steady state is crucial for the accurate calculation of kinetic parameters, such as the rate of appearance (Ra) and disappearance (Rd) of tyrosine. A steady state implies that the concentration and isotopic enrichment of the tracer in the plasma remain constant over time.

Several factors must be considered to achieve and verify a steady state:

Duration of Infusion: The infusion must be carried out for a sufficient duration to allow the tracer to equilibrate within the various body compartments. This can take anywhere from one to several hours, depending on the organism and the specific tissues of interest.

Sampling Schedule: Frequent blood sampling is necessary, particularly during the initial phase of the infusion, to monitor the plasma tracer concentration and enrichment. Once a steady state is confirmed by several consecutive samples showing stable values, the frequency of sampling can often be reduced.

Metabolic Stability: The subject should be in a stable metabolic condition (e.g., post-absorptive or fasting state) to avoid fluctuations in endogenous tyrosine levels that could disrupt the isotopic steady state.

Failure to achieve a steady state can complicate the interpretation of results, requiring the use of more complex non-steady-state kinetic models for data analysis.

In Vitro and Ex Vivo Experimental Designs

In vitro and ex vivo models offer a more controlled environment to investigate cellular and tissue-specific mechanisms of tyrosine metabolism, transport, and protein synthesis without the systemic complexities of a whole organism.

Cell Culture Labeling Protocols

Radiolabeled amino acid uptake assays in cultured cells are a sensitive method to characterize amino acid transport and incorporation. nih.gov L-Tyrosine-[ring-3,5-3H] can be used to directly measure these processes.

A general protocol for cell culture labeling involves the following steps:

Cell Seeding and Growth: Cells are cultured in appropriate plates (e.g., 12-well or 96-well plates) until they reach the desired confluency. jove.compnas.org

Pre-incubation: The culture medium is removed, and cells are washed with a buffered solution (like Krebs-Ringer-HEPES or PBS) to remove any unlabeled tyrosine. jove.com

Pulse Labeling: A pre-warmed medium containing a known concentration of L-Tyrosine-[ring-3,5-3H] is added to the cells for a defined period (the "pulse"). pnas.org This incubation typically occurs at 37°C to allow for active transport and metabolism. pnas.orgjove.com

Termination and Washing: The labeling reaction is terminated by rapidly removing the radioactive medium and washing the cells multiple times with an ice-cold buffer. jove.com This step is critical to remove any extracellular tracer that has not been taken up by the cells.

Cell Lysis and Analysis: The cells are then lysed using a detergent solution to release the intracellular contents, including the incorporated tritium (B154650). jove.com The amount of radioactivity in the cell lysate is then quantified to determine the uptake and incorporation of the labeled tyrosine.

This "pulse-chase" method, where a pulse of radiolabeled substrate is followed by a "chase" with non-radioactive medium, can also be employed to study the trafficking and turnover of amino acids within the cell. pnas.org

Table 1: Example Protocol for Radiolabeled Amino Acid Trafficking Assay pnas.org
StepProcedurePurpose
1Metabolically radiolabel cells in a 12-well plate with 2 μCi/mL 3H-labeled amino acid in 500 μL of full medium.Introduce the tracer for cellular uptake and incorporation (Pulse).
2Incubate at 37°C for 15 minutes.Allow for active metabolic processes.
3Wash cells three times with PBS.Remove extracellular radiolabel.
4Incubate in growth medium for a "chase" period.Track the fate of the incorporated tracer over time.
5Quantify the 3H-labeled amino acids released into the medium and remaining in the cells.Determine the rate of amino acid release and retention.

Tissue Slice and Homogenate Incubation Methodologies

Ex vivo preparations, such as tissue slices and homogenates, allow for the study of metabolic processes in a more intact tissue environment compared to isolated cells.

Tissue Slice Incubation: This technique maintains some of the cellular architecture and interactions. A typical protocol involves:

Tissue Preparation: Freshly excised tissue is cut into thin, uniform slices (typically 0.3-0.5 mm thick) to ensure adequate diffusion of oxygen and nutrients.

Incubation: The slices are incubated in a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing glucose, oxygen, and L-Tyrosine-[ring-3,5-3H]. core.ac.uk The incubation is carried out in a shaking water bath at 37°C for a specified time. ahajournals.org

Analysis: After incubation, the slices are removed, washed, and processed to separate and quantify the tritiated tyrosine and its metabolites. This can provide insights into tissue-specific protein synthesis and amino acid turnover. csic.es

Tissue Homogenate Incubation: Tissue homogenates are used when the goal is to measure the activity of specific enzymes, as the cellular structures are disrupted, making substrates more accessible to intracellular enzymes. For example, to measure the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, tissue homogenates from specific brain regions like the striatum can be incubated with L-Tyrosine-[ring-3,5-3H]. csic.esdtic.mil The rate of the reaction is determined by measuring the production of tritiated water (3H2O). jneurosci.org

Sample Preparation and Analytical Procedures for Tritium Detection

Accurate quantification of tritium in biological samples is paramount. The choice of sample preparation and analytical technique depends on the specific research question and the nature of the sample.

A common method for measuring the enzymatic conversion of L-Tyrosine-[ring-3,5-3H] is the tritiated water release assay . jneurosci.orgnih.govnih.gov This assay is particularly useful for measuring the activity of tyrosine hydroxylase, which catalyzes the hydroxylation of tyrosine to L-DOPA, releasing a tritium atom from the ring into the surrounding water. nih.govresearchgate.net

The general steps for this assay are:

Enzymatic Reaction: The tissue homogenate or enzyme preparation is incubated with L-Tyrosine-[ring-3,5-3H] under conditions that favor the enzymatic reaction.

Separation of 3H2O: The reaction is stopped, and the newly formed 3H2O must be separated from the unreacted [3H]tyrosine substrate. A common and rapid method involves the use of an aqueous slurry of activated charcoal, which adsorbs the [3H]tyrosine, leaving the 3H2O in the solution. nih.gov An alternative is to use ion-exchange columns. nih.gov

Quantification: The radioactivity of the separated 3H2O is then measured, typically by liquid scintillation counting.

Liquid Scintillation Counting (LSC) is the most common technique for quantifying the low-energy beta particles emitted by tritium. thermofisher.com Proper sample preparation is essential for accurate LSC. revvity.com For aqueous samples like the supernatant from a tritiated water release assay, a scintillation cocktail that can accommodate water is used. revvity.com For solid samples like tissue or cell pellets, solubilization is often necessary before adding the scintillation cocktail. j-ram.org Sample oxidation is another advanced preparation technique that converts the entire sample into 14CO2 and 3H2O, which can then be counted with high efficiency and minimal quenching. hidex.com

Table 2: Comparison of Sample Preparation Techniques for Tritium Detection
TechniquePrincipleAdvantagesConsiderations
Direct AdditionLiquid sample is directly mixed with a compatible scintillation cocktail. revvity.comSimple and fast.Only suitable for liquid samples; potential for quenching.
SolubilizationTissue or cells are chemically digested using a solubilizing agent before adding the cocktail. j-ram.orgAllows for counting of solid samples.Can introduce color or chemical quench; may require optimization.
Sample OxidationThe sample is combusted to produce 3H2O, which is then trapped and counted. hidex.comEliminates color and chemical quenching; high counting efficiency. revvity.comRequires specialized equipment (a sample oxidizer).
Tritiated Water Release AssayMeasures enzyme activity by quantifying the 3H2O produced from L-Tyrosine-[ring-3,5-3H]. nih.govSpecific for certain enzymatic reactions like tyrosine hydroxylation.Requires efficient separation of 3H2O from the substrate. nih.gov

Chromatographic Separation: In studies where the goal is to identify and quantify various metabolites of tyrosine, High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is often employed. cuni.czdtu.dk This allows for the separation of L-Tyrosine-[ring-3,5-3H] from its tritiated metabolites, providing a detailed profile of its metabolic fate.

Liquid Scintillation Counting for Radioactivity Quantification

Liquid scintillation counting (LSC) is a fundamental technique for quantifying the low-energy beta emissions from the tritium (³H) label in L-Tyrosine-[ring-3,5-3H]. revvity.com This method relies on the conversion of the energy from radioactive decay into light pulses, which are then detected and quantified. revvity.com

The basic principle of LSC involves dissolving the sample containing the radiolabeled compound in a liquid scintillation cocktail. revvity.com This cocktail typically contains an aromatic organic solvent and one or more scintillators (fluors). revvity.com The energy from the beta particles emitted by the tritium excites the solvent molecules, and this energy is subsequently transferred to the scintillator molecules. revvity.com As the excited scintillators return to their ground state, they emit photons of light, which are detected by photomultiplier tubes (PMTs) in the liquid scintillation counter. revvity.comuni-mainz.de The number of light pulses is directly proportional to the amount of radioactivity in the sample.

In a typical experimental workflow, after incubation with L-Tyrosine-[ring-3,5-3H], cells or tissues are lysed, often using a strong base like sodium hydroxide. uni-mainz.de The lysate is then neutralized, and an aliquot is mixed with the scintillation cocktail for measurement in a liquid scintillation counter. uni-mainz.de To ensure accuracy, background radioactivity is determined and subtracted from all sample measurements. uni-mainz.de The measured radioactivity is often normalized to the protein content of the sample to account for variations in cell number or tissue size. uni-mainz.de

Several factors can influence the efficiency of LSC, including the type of scintillation cocktail, the sample composition (aqueous vs. organic), and the presence of quenching agents that can interfere with the energy transfer and light emission process. Therefore, careful selection of cocktails and sample preparation methods are crucial for obtaining reliable results. revvity.com For instance, when dealing with aqueous samples, emulsifying cocktails are necessary to ensure a homogenous mixture with the organic solvent-based scintillator. revvity.com

Separation and Purification of Labeled Metabolites and Macromolecules

Following the administration of L-Tyrosine-[ring-3,5-3H], it is essential to separate and purify the various molecules into which the radiolabel has been incorporated. This allows researchers to distinguish between the precursor amino acid, its metabolites, and macromolecules like proteins. High-performance liquid chromatography (HPLC) is a powerful technique frequently employed for this purpose. uni-mainz.de

For instance, to quantify the uptake of L-Tyrosine-[ring-3,5-3H] and distinguish it from its metabolites, cell or tissue extracts can be analyzed by HPLC. uni-mainz.de This technique separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. By using precolumn derivatization and fluorescence detection, researchers can measure the concentrations of tyrosine and other amino acids with high sensitivity and specificity. uni-mainz.de

In studies investigating protein synthesis, a crucial step is the separation of newly synthesized, radiolabeled proteins from the free, unincorporated L-Tyrosine-[ring-3,5-3H]. This is often achieved through precipitation of proteins using an acid like trichloroacetic acid (TCA). pnas.org The protein pellet is then washed to remove any remaining free radiolabeled amino acids before its radioactivity is measured.

Furthermore, to study the formation of specific metabolites derived from tyrosine, such as homogentisate (B1232598), chromatographic techniques are indispensable. uni-muenchen.de For example, after incubating chloroplasts with L-Tyrosine-[ring-3,5-3H], the reaction products can be separated by chromatography on silica (B1680970) gel layers. uni-muenchen.de The radioactive areas on the chromatogram, identified by co-chromatography with authentic standards, can then be scraped and quantified by liquid scintillation counting. uni-muenchen.de

Tracer Kinetic Modeling and Data Interpretation

Tracer kinetic modeling provides the mathematical framework to translate the measured radioactivity data into meaningful physiological parameters, such as synthesis rates and metabolic fluxes. e-smi.eu This approach allows for a quantitative understanding of how L-Tyrosine-[ring-3,5-3H] moves through different metabolic compartments in the body.

Analysis of Precursor Pool Enrichment

A critical aspect of tracer kinetic studies is determining the isotopic enrichment of the precursor pool for the metabolic process of interest. unja.ac.id For protein synthesis, the true precursor is the aminoacyl-tRNA, but its low concentration and high turnover rate make it difficult to measure directly. unja.ac.id Therefore, researchers often use more accessible pools, such as free amino acids in the plasma or within the tissue (intracellular pool), as surrogates. unja.ac.id

The enrichment of the precursor pool is the proportion of the labeled amino acid (e.g., L-Tyrosine-[ring-3,5-3H]) to the total amount of that amino acid. Accurate measurement of this enrichment is crucial because it serves as the denominator in the calculation of fractional synthetic rates. sci-hub.se Different methods, such as the constant infusion and flooding dose techniques, are used to administer the tracer and achieve a state where precursor enrichment can be reliably estimated. unja.ac.id In the constant infusion method, the tracer is administered continuously to achieve a steady-state enrichment in the precursor pool. unja.ac.id The flooding dose method involves administering a large amount of the labeled amino acid to "flood" all amino acid pools and equalize their enrichment. unja.ac.id

Calculation of Fractional Synthetic Rates (FSR) in Various Tissues

The fractional synthetic rate (FSR) represents the fraction of the protein pool in a specific tissue that is synthesized per unit of time. plos.orgnih.gov It is a key parameter for understanding protein metabolism and is calculated using the precursor-product principle. The general formula for FSR is:

FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100

Where:

E_p is the increase in enrichment of the tracer (e.g., L-Tyrosine-[ring-3,5-3H]) in the product (protein) over a specific time period. sci-hub.se

E_precursor is the average enrichment of the tracer in the precursor pool (e.g., plasma or intracellular free tyrosine) during the same time period. sci-hub.sephysiology.org

t is the duration of the tracer incorporation period in hours. sci-hub.seoup.com

This calculation has been applied to various tissues to study the effects of different physiological and pathological conditions on protein synthesis. For example, studies have used labeled tyrosine to measure myofibrillar protein synthesis rates in muscle to understand the anabolic response to protein ingestion. nih.govoup.com

Table 1: Example of Myofibrillar Protein Synthesis Rates (FSR) in Response to Protein Ingestion

ConditionPostabsorptive FSR (%/h)Postprandial FSR (%/h)
Middle-Aged Women0.035 ± 0.0040.045 ± 0.002
Middle-Aged Men0.030 ± 0.0020.034 ± 0.002

Data adapted from a study on the muscle protein synthetic response to whey protein ingestion. oup.com Values are presented as mean ± standard error.

Determination of Turnover Rates and Fluxes

Beyond FSR, L-Tyrosine-[ring-3,5-3H] can be used to determine whole-body protein turnover and the fluxes of tyrosine between different metabolic pathways. nih.govnih.gov By employing compartmental models, researchers can analyze the kinetics of the tracer's appearance and disappearance from the plasma to calculate various metabolic rates. nih.govresearchgate.net

Key parameters that can be determined include:

Rate of Appearance (Ra): The rate at which tyrosine enters the plasma pool, either from protein breakdown or dietary intake. plos.org

Rate of Disappearance (Rd): The rate at which tyrosine leaves the plasma pool, either for protein synthesis or conversion to other molecules. plos.org

Phenylalanine to Tyrosine Conversion: In conjunction with a labeled phenylalanine tracer, the rate of hydroxylation of phenylalanine to form tyrosine can be quantified. sci-hub.sephysiology.org

These measurements provide a dynamic picture of protein and amino acid metabolism at the whole-body level. For instance, studies have used infusions of L-[ring-3,5-²H₂]-tyrosine along with other labeled amino acids to investigate how protein handling changes in response to feeding. plos.orgnih.gov

Research Applications of L Tyrosine Ring 3,5 3h in Biological Systems

Elucidation of Protein Synthesis and Turnover Dynamics

L-Tyrosine-[ring-3,5-3H] is extensively used to measure the rates of protein synthesis in different tissues and under various physiological and pathological conditions. By tracing the incorporation of this labeled tyrosine into newly synthesized proteins, researchers can quantify the dynamic processes of protein turnover.

The constant infusion or flooding dose method with L-Tyrosine-[ring-3,5-3H] allows for the determination of fractional synthesis rates (FSR) of proteins in specific tissues. This provides a quantitative measure of how rapidly proteins within a given tissue are being synthesized.

In the study of skeletal muscle physiology, L-Tyrosine-[ring-3,5-3H] has been instrumental. For instance, research has utilized this tracer to investigate myofibrillar protein synthesis, which is crucial for muscle growth and repair. Studies have shown that both at rest and after exercise, the ingestion of protein stimulates muscle protein synthesis. researchgate.net For example, the consumption of either lesser mealworm or milk-derived protein has been demonstrated to increase muscle protein synthesis rates significantly. researchgate.net

In one study, the fractional synthesis rates of myofibrillar proteins were measured in lean and obese middle-aged men. nih.gov It was found that while post-exercise protein ingestion increased myofibrillar protein synthesis rates in both groups, there were no significant differences in the basal or postprandial synthesis rates between the lean and obese individuals. nih.gov This indicates that the anabolic response of muscle to protein intake is preserved in obesity.

Table 1: Myofibrillar Protein Synthesis Rates in Lean vs. Obese Men

Group Postabsorptive FSR (%/h) Postprandial FSR (%/h)
Lean 0.030 ± 0.002 0.034 ± 0.002
Obese 0.028 ± 0.003 0.035 ± 0.003

FSR (Fractional Synthesis Rate) values are presented as mean ± SEM. Data sourced from a study comparing lean and obese middle-aged men after ingestion of 25g whey protein. nih.gov

The application of L-Tyrosine-[ring-3,5-3H] and other stable isotope tracers has revolutionized our understanding of brain protein turnover. Contrary to earlier beliefs that the brain was relatively static in its protein content, studies have revealed a surprisingly high rate of protein synthesis. Research involving patients undergoing temporal lobectomy for epilepsy has allowed for the direct measurement of protein synthesis rates in human brain tissue. oup.comresearchgate.net

These investigations have shown that protein synthesis rates in the neocortex and hippocampus are substantially higher than in skeletal muscle. oup.comresearchgate.net For example, one study reported neocortex and hippocampus protein synthesis rates to be approximately 0.17 ± 0.01%/h and 0.13 ± 0.01%/h, respectively, which is three to four times higher than that of skeletal muscle (0.05 ± 0.01%/h). oup.comresearchgate.net Severe hypoglycemia has been shown to almost completely inhibit the incorporation of L-[3H]tyrosine in the cerebral cortex and hippocampus, indicating a sharp reduction in protein synthesis in these areas under such stress. nih.gov

Table 2: Comparative Protein Synthesis Rates in Human Tissues

Tissue Fractional Synthesis Rate (%/h)
Neocortex 0.17 ± 0.01
Hippocampus 0.13 ± 0.01
Skeletal Muscle 0.05 ± 0.01

Values are presented as mean ± SEM. Data obtained from in vivo studies in humans. oup.comresearchgate.net

L-Tyrosine-[ring-3,5-3H] is a valuable tool for examining how nutrients and hormones regulate protein synthesis and breakdown. For instance, the availability of amino acids, particularly essential amino acids like leucine (B10760876), is a potent stimulator of muscle protein synthesis. researchgate.nettandfonline.com Studies using L-Tyrosine-[ring-3,5-3H] have helped to elucidate the mechanisms by which leucine stimulates protein synthesis in myotubes, suggesting the involvement of calcium signaling pathways. tandfonline.com

Hormones also play a critical role in regulating protein metabolism. researchgate.net Insulin (B600854), for example, is known to be a primary anabolic hormone that can influence protein turnover. researchgate.net Research using tracer techniques has shown that insulin can improve protein balance by inhibiting the degradation of body proteins, although its effect on synthesis can vary. researchgate.net In growing pigs, correcting a lysine-deficient diet was found to increase both protein synthesis and degradation, while also influencing the levels of anabolic and catabolic hormones. cdnsciencepub.com

The use of L-Tyrosine-[ring-3,5-3H] allows for the detailed analysis of amino acid incorporation into different protein fractions within the cell. This can provide insights into the synthesis of specific types of proteins, such as myofibrillar and mitochondrial proteins in muscle tissue. nih.gov For example, research has compared the effects of different protein sources (whey vs. soy) on post-exercise muscle protein synthesis, examining both myofibrillar and mitochondrial protein fractions. nih.gov Such studies help to understand how different dietary proteins contribute to the repair and remodeling of various cellular components after exercise. Further research has investigated the incorporation of dietary protein-derived amino acids into de novo muscle protein at rest and during recovery from exercise. wur.nl

Assessment of Global and Tissue-Specific Protein Synthesis Rates

Investigation of Catecholamine Biosynthesis and Neurotransmitter Metabolism

L-Tyrosine is the precursor for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgwikipedia.org The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase is the rate-limiting step in this pathway. nih.govfrontiersin.org L-Tyrosine-[ring-3,5-3H] is used to trace this biosynthetic pathway and investigate the turnover of catecholamines in the central nervous system. nih.gov

By measuring the formation of tritiated water (3H2O) from L-Tyrosine-[ring-3,5-3H], researchers can estimate the rate of catecholamine synthesis. nih.gov This technique has been applied to study dopamine turnover in various brain regions, such as the striatum. nih.gov Furthermore, studies have shown that increasing the availability of L-tyrosine can enhance catecholamine metabolism and release in the prefrontal cortex and striatum of rats. nih.gov This has important implications for understanding neuropsychiatric conditions where catecholamine systems are dysregulated. nih.gov

Measurement of Tyrosine Hydroxylase Activity and Regulation

L-Tyrosine-[ring-3,5-3H] is instrumental in assays designed to measure the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. nih.govuib.nonih.gov The most common assay relies on the principle that during the hydroxylation of L-Tyrosine-[ring-3,5-3H] to L-DOPA, one of the tritium (B154650) atoms from the 3-position of the aromatic ring is released and equilibrates with water, forming tritiated water (³H₂O). nih.govnih.gov By separating the ³H₂O from the remaining radiolabeled substrate and products, typically through methods like charcoal adsorption or cation exchange chromatography, the enzymatic activity can be quantified with high sensitivity. nih.govnih.gov

This method has been widely applied to study the regulation of TH activity under various physiological and experimental conditions. nih.gov For instance, research has demonstrated that TH activity is subject to intricate regulatory mechanisms, including feedback inhibition by its catecholamine products, allosteric modulation, and phosphorylation-dependent activation by different kinase systems. uib.nonih.gov Studies using L-Tyrosine-[ring-3,5-3H] have helped to elucidate how factors like cAMP can lead to an increase in TH protein and activity, not by upregulating TH mRNA levels, but through a post-transcriptional mechanism that enhances the translation of TH mRNA. nih.gov

The versatility of this assay is evident in its application across different biological models, from cultured sympathetic neurons to insect tissues like those of Manduca sexta. nih.govjneurosci.org In cultured neurons, this assay has been used to show that a switch in neurotransmitter phenotype from noradrenergic to cholinergic is accompanied by a significant decrease in TH enzyme activity and immunoreactive material. jneurosci.org

Table 1: Experimental Findings on Tyrosine Hydroxylase Activity using L-Tyrosine-[ring-3,5-3H]

Biological System Experimental Condition Key Finding Citation
Cultured Sympathetic Neurons Switch to cholinergic phenotype Significant decrease in TH activity and immunoreactive material. jneurosci.org
Midbrain Dopaminergic Neurons Treatment with 8-CPT-cAMP Increased TH protein and activity via enhanced mRNA translation, not transcription. nih.gov
Manduca sexta In vitro assay Measurement of TH activity through the formation of tritiated water. nih.gov

Estimation of Dopamine and Norepinephrine Turnover in Neural Terminals and Brain Regions

The use of L-Tyrosine-[ring-3,5-3H] extends to the in vivo and in vitro estimation of dopamine (DA) and norepinephrine (NE) turnover, providing insights into the dynamic state of these neurotransmitter systems. nih.gov By administering the radiolabeled precursor and subsequently measuring the formation of radiolabeled catecholamines and their metabolites, researchers can assess the rate at which these neurotransmitters are synthesized, released, and metabolized in specific brain regions, such as the corpus striatum. nih.gov The measurement of tritiated water formed during the initial hydroxylation step also serves as an index of catecholamine synthesis. nih.gov

This technique has been crucial in understanding the pharmacological effects of various drugs on catecholaminergic systems. For example, studies have employed this method to investigate how substances like amphetamine and various tranquilizing agents affect DA turnover in central dopaminergic terminals. nih.gov Furthermore, it has been shown that chronic treatment with certain drugs can lead to tolerance, as evidenced by a diminished increase in DA clearance upon repeated administration. uky.edu

Analysis of Precursor Availability on Catecholamine Production

The synthesis of catecholamines is sensitive to the local concentration of their precursor, tyrosine. nih.gov L-Tyrosine-[ring-3,5-3H] is a valuable tool for investigating the relationship between tyrosine availability and the rate of catecholamine production. nih.govcambridge.org Studies have shown that factors influencing the brain's supply of tyrosine, such as diet, can directly impact the synthesis of dopamine and other catecholamines. nih.govcambridge.org

Research using this radiolabeled tracer has demonstrated that elevating brain tyrosine levels, for instance through dietary protein intake, stimulates catecholamine synthesis, particularly in actively firing neurons. nih.gov This link between precursor availability and neurotransmitter production is a key area of investigation in understanding how diet may influence brain function and behavior. cambridge.org For example, a reduction in protein intake below requirement levels can lead to decreased tyrosine levels and, consequently, reduced catecholamine synthesis and release. cambridge.org

Table 2: Impact of Precursor Availability on Catecholamine Synthesis

Condition Effect on Tyrosine Levels Consequence for Catecholamine Synthesis Citation
Increased dietary protein intake Raises brain tyrosine concentrations Stimulates catecholamine synthesis in active neurons. nih.gov

Analysis of Cellular Amino Acid Transport and Intracellular Trafficking

Characterization of Tyrosine Uptake Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier)

L-Tyrosine-[ring-3,5-3H] is utilized to study the transport of tyrosine across significant biological barriers, most notably the blood-brain barrier (BBB). nih.gov These studies are critical for understanding how the brain obtains this essential precursor for neurotransmitter synthesis. The large neutral amino acid (LNAA) transport system is a primary mechanism for tyrosine uptake into the brain. nih.gov

By using radiolabeled tyrosine in techniques like the in situ brain perfusion method, researchers can investigate the substrate specificity and kinetics of these transporters. nih.gov For example, studies have examined how modifications to the amino or carboxylic groups of tyrosine affect its recognition and transport by the LNAA carrier. nih.gov Such research has revealed that a free amino group is not an absolute requirement for recognition by the transporter, as long as the modified group can maintain a positive charge. nih.gov These findings have implications for the design of drugs that could be targeted to the brain by hijacking this transport system. nih.gov

Study of Intracellular Amino Acid Compartmentation and Lysosomal Dynamics

Within the cell, amino acids are not uniformly distributed but are compartmentalized into different organelles, including lysosomes. pnas.orgnih.gov L-Tyrosine-[ring-3,5-3H], along with other radiolabeled amino acids, has been employed to trace the trafficking and storage of amino acids within these intracellular compartments. pnas.org

Recent studies have uncovered that lysosomes can act as storage organelles for amino acids, and this storage is regulated by cellular nutrient status. pnas.org For instance, under starvation conditions, the retention of leucine within lysosomes increases. pnas.org While specific studies focusing solely on L-Tyrosine-[ring-3,5-3H] in this context are part of a broader investigation of amino acid trafficking, the principle of using radiolabeled amino acids to follow their path into and out of lysosomes is well-established. pnas.orgnih.gov This research has shown that the accumulation of amino acids within lysosomes is a regulated process, and that these stored amino acids can be subsequently utilized for processes like protein synthesis. pnas.org The regulation of lysosome positioning within the cell, which is crucial for their function, has also been shown to be influenced by the presence of specific amino acids, with aromatic amino acids like tyrosine being particularly effective at promoting the movement of lysosomes towards the cell periphery. biorxiv.org

Enzymatic Activity Assays

Beyond tyrosine hydroxylase, L-Tyrosine-[ring-3,5-3H] is a substrate in other enzymatic assays. For example, it has been used to measure the activity of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.govresearchgate.net Similar to the tyrosine hydroxylase assay, the tyrosinase assay often measures the production of ³H₂O from L-Tyrosine-[ring-3,5-3H]. nih.gov This method has been applied to study the development of tyrosinase activity in the skin of newborn hamsters. nih.gov

Furthermore, L-Tyrosine-[ring-3,5-3H] has been used in studies of homogentisate (B1232598) biosynthesis in spinach chloroplasts, where it serves as a precursor. uni-muenchen.de In these experiments, the conversion of the radiolabeled tyrosine into subsequent products in the pathway is monitored to understand the localization and activity of the involved enzymes. uni-muenchen.de

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
L-Tyrosine-[ring-3,5-3H]
Dopamine DA
Norepinephrine NE
Epinephrine
L-DOPA
Tritiated water ³H₂O
Cyclic adenosine (B11128) monophosphate cAMP
8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate 8-CPT-cAMP
Amphetamine
Leucine
Homogentisate
Tyrosinase
Tyrosine hydroxylase TH
Phenylalanine
Serotonin
Tryptophan
O-(2-[18F]fluoroethyl)-L-tyrosine [18F]FET
L-[3H]-Methionine [3H]-MET
3-[123I]iodo-α-methyl-L-tyrosine [123I]IMT
L-3-[18F]-Fluoro-α-Methyl Tyrosine [18F]FAMT
p-(2-[18F]fluoroethyl)-L-phenylalanine [18F]FEP
p-(3-[18F]fluoropropyl)-L-phenylalanine [18F]FPP
Glucose-coupled L-tyrosine GcpY
2-(L-tyrosylamide)-2-deoxy-D-glucose Y-2DG
N-methyl-L-phenylalanine

Quantification of Tyrosinase Activity in Cellular Extracts and Cultures

A primary application of L-Tyrosine-[ring-3,5-3H] is in the highly sensitive radiometric assay for determining tyrosinase (EC 1.14.18.1) activity. nih.govcore.ac.uk Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin and other polyphenolic compounds. abcam.commdpi.com It catalyzes the o-hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). mdpi.comsigmaaldrich.com

The assay leverages the enzymatic mechanism of tyrosinase. During the hydroxylation of L-Tyrosine-[ring-3,5-³H] at the C-3 position of the aromatic ring, one of the tritium atoms is released into the aqueous medium, forming tritiated water (³HOH). nih.govsemanticscholar.org The amount of ³HOH produced is directly proportional to the tyrosinase activity. The reaction is terminated, and the unreacted substrate and labeled products are removed, typically by adsorption onto charcoal. core.ac.uksemanticscholar.org The radioactivity of the resulting supernatant, which contains the ³HOH, is then measured using liquid scintillation spectrometry. core.ac.uk This method is renowned for its specificity and sensitivity, allowing for the detection of low levels of enzyme activity in cellular extracts and cultures. nih.govsemanticscholar.org

This assay has been instrumental in studying the regulation of pigmentation and the development of tyrosinase in various biological contexts. For instance, it was used to demonstrate the significant increase in tyrosinase-specific activity in the skin of newborn hamsters during early development. nih.gov It has also been applied to measure tyrosinase activity in transfected mouse fibroblast cell lines, helping to elucidate the cellular machinery required for melanin synthesis. semanticscholar.org

Table 1: Example Data from Tyrosinase Activity Assays Using L-Tyrosine-[ring-3,5-3H]

This table illustrates typical results obtained from radiometric tyrosinase assays in different cell and tissue extracts. The activity is often expressed as the amount of tritiated water formed per unit of time per milligram of protein.

Biological SampleExperimental ConditionTyrosinase Activity (cpm ³H₂O/min/mg protein)Reference
Mouse Fibroblasts (LpcTYR1)Transfected with human tyrosinase cDNA1,250 semanticscholar.org
Mouse Fibroblasts (Lpc)Control (transfected with empty plasmid)0 semanticscholar.org
Human Melanoma Cells (SK-MEL 19)Baseline800 semanticscholar.org
White Human SkinTreated with retinoic acid~77% increase vs. vehicle core.ac.uk
White Human SkinTreated with Sodium Lauryl Sulfate (SLS)~16% increase vs. vehicle core.ac.uk

Contributions to Metabolic Flux Analysis Studies

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. Radiolabeled isotopes are indispensable for these studies, as they allow researchers to trace the journey of specific molecules through complex metabolic networks. snmjournals.orgsnmjournals.org L-Tyrosine-[ring-3,5-3H] is particularly valuable for investigating the pathways involving aromatic amino acids. nih.gov

While the tritium label on L-Tyrosine-[ring-3,5-3H] does not trace carbon atoms directly, it serves as a robust tracer for the tyrosine molecule itself, particularly its aromatic ring, as it navigates through metabolic pathways. nih.govnih.gov The aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are precursors to a vast array of essential secondary metabolites, including neurotransmitters, hormones, and pigments. nih.govfrontiersin.org

By introducing L-Tyrosine-[ring-3,5-3H] into a biological system (e.g., cell culture, tissue, or a whole organism), researchers can follow the distribution of radioactivity into various downstream products. snmjournals.orgfrontiersin.org As long as the aromatic ring remains intact and the hydrogens at the 3 and 5 positions are not enzymatically disturbed, the tritium label persists. This allows for the quantification of flux from tyrosine into different biosynthetic routes. For example, this method can be used to assess the rate at which tyrosine is incorporated into proteins versus its conversion into catecholamines or other metabolites. snmjournals.org This approach is foundational for understanding how cells allocate this crucial precursor under different physiological or pathological conditions. snmjournals.org

A significant advantage of using L-Tyrosine-[ring-3,5-3H] is its utility in identifying and quantifying the intermediary metabolites and by-products of tyrosine metabolism. creative-proteomics.com The stable tritium label on the aromatic ring enables the detection of even minute quantities of downstream compounds derived from tyrosine.

After administering the labeled compound, metabolites can be extracted from tissues or biofluids and separated using techniques like high-performance liquid chromatography (HPLC). The fractions are then analyzed for radioactivity to identify the labeled metabolites. This methodology has been crucial in elucidating the pathways for the synthesis of critical neurochemicals. For instance, the conversion of tyrosine to L-DOPA by tyrosine hydroxylase is the rate-limiting step in the synthesis of dopamine. frontiersin.orgcreative-proteomics.com Studies have used L-Tyrosine-[ring-3,5-3H] to estimate the turnover of dopamine in specific brain regions by measuring the release of tritiated water, which occurs during this hydroxylation step, similar to the tyrosinase assay. nih.gov This provides a dynamic measure of neurotransmitter synthesis.

Furthermore, this tracing technique can reveal the fate of tyrosine in various tissues, demonstrating its role as a precursor for compounds like tyramine (B21549) and other metabolites produced by both host and microbial enzymes. frontiersin.orgnih.gov

Table 2: Key Intermediary Metabolites Traced by L-Tyrosine-[ring-3,5-3H]

This table lists some of the important metabolites that can be identified and quantified using L-Tyrosine-[ring-3,5-3H] as a tracer. The tritium label is retained on the aromatic ring of these compounds.

MetaboliteParent PathwayBiological Significance
L-3,4-Dihydroxyphenylalanine (L-DOPA)Catecholamine Synthesis, Melanin SynthesisPrecursor to dopamine and melanin creative-proteomics.com
DopamineCatecholamine SynthesisNeurotransmitter crucial for motor control, motivation, and reward creative-proteomics.com
TyramineDecarboxylation PathwayNeurotransmitter and precursor to other monoamine alkaloids nih.gov
4-HydroxyphenylpyruvateTyrosine CatabolismAn early intermediate in the pathway for tyrosine degradation frontiersin.org

Comparative Analysis with Other Isotopic Labeling Strategies in Tracer Research

Comparison of Tritium (B154650) with Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N) in Amino Acid Tracers

The fundamental difference between tritium (³H) and stable isotopes lies in their nuclear properties. Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, while stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive and differ from their more abundant counterparts only by mass. This distinction governs their detection methods, sensitivity, and applications in tracing amino acid metabolism.

The use of tritium labeling, as in L-Tyrosine-[ring-3,5-3H], presents a specific profile of benefits and drawbacks for researchers.

Advantages of ³H Labeling:

High Specific Activity: Tritium can be incorporated into molecules at a much higher specific activity than carbon-14 (B1195169), another common radioisotope. This allows for the detection of very small quantities of the tracer, making it ideal for studies where the biological target is present in low concentrations, such as in receptor binding assays.

High Sensitivity of Detection: The radioactive decay of tritium allows for highly sensitive detection using methods like liquid scintillation counting and autoradiography, enabling precise quantification at picomolar levels.

Cost-Effectiveness: Generally, the production of tritiated compounds is less expensive and faster compared to compounds labeled with other radioisotopes like carbon-14.

Limitations of ³H Labeling:

Metabolic Instability: A primary concern with tritium labeling is the potential for the label to be lost through metabolic processes. The C-³H bond can be labile and may break, leading to an exchange of the tritium with hydrogen from water in the biological system. However, placing the tritium on the aromatic ring, as in L-Tyrosine-[ring-3,5-3H], provides greater metabolic stability compared to other positions.

Isotope Effect: The mass of tritium is three times that of protium (B1232500) (¹H), which can sometimes lead to kinetic isotope effects where the rate of a chemical reaction involving the C-³H bond is slower than that of the C-¹H bond. This could potentially alter the metabolic fate of the tracer compared to its native counterpart.

Safety and Handling: As a radioactive material, tritium requires specialized laboratory facilities, licenses, and adherence to strict safety protocols for handling and waste disposal.

The following table summarizes the comparative features of tritium and stable isotopes in the context of amino acid tracer studies.

Feature³H (Tritium) LabelingStable Isotope (²H, ¹³C, ¹⁵N) Labeling
Detection Method Liquid Scintillation Counting, AutoradiographyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Sensitivity Very high (picomolar to femtomolar)High, but generally lower than radioisotopes
Specific Activity HighNot applicable
Key Advantage High sensitivity allows for tracing minute quantities, suitable for receptor binding and low-concentration metabolite studies.Non-radioactive, allowing for safe use in human studies; can provide detailed positional information within a molecule via NMR and MS.
Key Limitation Potential for metabolic label loss; requires handling of radioactive material.Higher quantities of tracer may be needed; requires sophisticated and expensive detection equipment (MS, NMR).
Isotope Effect Possible, due to the significant mass difference between ³H and ¹H.Generally considered negligible for ¹³C and ¹⁵N; can be a factor with ²H.

Synergistic Applications of Multi-Isotope Tracing Approaches

Combining tritium-labeled tracers with stable isotope-labeled compounds in the same experiment can provide a more comprehensive understanding of complex metabolic pathways. This multi-isotope or dual-tracer approach allows researchers to simultaneously track different molecules or different metabolic fates of the same precursor.

For instance, a study could employ L-Tyrosine-[ring-3,5-3H] to trace the flux of tyrosine into protein synthesis or catecholamine production, while simultaneously using a ¹³C-labeled glucose tracer to monitor central carbon metabolism. By analyzing the incorporation of both ³H and ¹³C into various downstream metabolites, researchers can investigate the interplay and regulation between different metabolic pathways. This approach leverages the high sensitivity of the tritium label for low-concentration pathways and the detailed structural information provided by the stable isotope label for central metabolism.

Comparison with Fluorine-18 Labeled Tyrosine Analogs (e.g., ¹⁸F-FET) in Research Imaging Modalities

L-Tyrosine-[ring-3,5-3H] and Fluorine-18 (¹⁸F) labeled tyrosine analogs, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET), are both used to study amino acid metabolism, but they are applied in fundamentally different research modalities due to the distinct nature of their radioisotopes. Tritium is a low-energy beta emitter used for ex vivo or in vitro quantitative analysis, whereas ¹⁸F is a positron emitter used for in vivo imaging with Positron Emission Tomography (PET).

While both types of tracers exploit the increased amino acid transport in pathological conditions like cancer, their applications in preclinical models yield different types of biological information.

The primary uptake mechanism for both L-tyrosine and its analog ¹⁸F-FET into target cells, such as glioma cells, is the L-type amino acid transporter (LAT) system, which is frequently upregulated in tumors. This shared transport mechanism means both tracers accumulate in areas of high amino acid turnover.

However, the information they provide differs significantly:

L-Tyrosine-[ring-3,5-3H]: In preclinical models, this tracer is typically administered, and after a set period, tissues are harvested for analysis. Techniques like quantitative autoradiography can then be used to generate very high-resolution images of the tracer's distribution within tissue slices. This allows for precise localization of uptake in specific cell populations or micro-anatomical structures. It provides static, endpoint data with high spatial resolution, ideal for detailed mechanistic studies at the tissue and cellular level.

¹⁸F-FET: This tracer is used for non-invasive, longitudinal imaging in living animals. PET scanning allows for the dynamic visualization of tracer uptake, distribution, and clearance in real-time throughout the entire body. This provides crucial information on tumor metabolism, delineation of tumor boundaries from healthy tissue, and the ability to monitor response to therapy over time in the same animal. While PET has lower spatial resolution than autoradiography, its ability to provide dynamic, whole-body, and longitudinal data is a major advantage for preclinical efficacy studies.

The following table outlines the differential information provided by these two labeling strategies in preclinical research.

FeatureL-Tyrosine-[ring-3,5-3H]¹⁸F-FET (Fluorine-18 Labeled Analog)
Research Modality Ex vivo / in vitro analysis (e.g., Autoradiography, Liquid Scintillation Counting)In vivo imaging (Positron Emission Tomography - PET)
Type of Data Static, quantitative, endpoint measurements.Dynamic, real-time, longitudinal measurements.
Spatial Resolution High (microscopic level).Lower (millimeter level).
Biological Information Provides precise localization of amino acid uptake in specific cells and tissue microstructures.Visualizes whole-body biodistribution, tumor metabolic activity, and response to therapy over time in a living subject.
Primary Application Detailed mechanistic studies of amino acid transport and metabolism at the cellular level.Non-invasive tumor diagnosis, staging, and monitoring of therapeutic efficacy in preclinical models.

Future Directions and Emerging Research Avenues Utilizing L Tyrosine Ring 3,5 3h

Integration with Advanced "-omics" Technologies for Systems-Level Biological Insights

The era of systems biology, which seeks to understand the entirety of biological processes through the integration of multiple data sources, offers a fertile ground for the application of L-Tyrosine-[ring-3,5-3H]. nih.gov The integration of this classical tracer with modern "-omics" technologies such as proteomics and metabolomics can provide unprecedented, dynamic insights into cellular and organismal physiology. dtu.dk

Proteomics: L-Tyrosine-[ring-3,5-3H] can be used to dynamically trace the synthesis, turnover, and post-translational modification of proteins on a global scale. cornell.edu By combining pulse-chase experiments with mass spectrometry-based proteomics, researchers can quantify the incorporation rate of tyrosine into thousands of proteins simultaneously. This approach allows for a systems-level understanding of how various stimuli, diseases, or therapeutic interventions affect the proteome. For instance, it can elucidate the specific proteins whose synthesis rates are altered in cancerous tissues or in response to metabolic stress. creative-proteomics.comnih.gov

Metabolomics: As a central node in metabolism, tyrosine is a precursor to several critical biomolecules, including neurotransmitters and hormones. creative-proteomics.com Using L-Tyrosine-[ring-3,5-3H] in conjunction with metabolomic profiling allows for the precise tracing of tyrosine's metabolic fate. cornell.edumdpi.com This combination can map the flux through various metabolic pathways, identifying shifts in response to physiological changes or disease states. researchgate.net Such studies are crucial for understanding the biochemical underpinnings of metabolic disorders and neurodegenerative diseases. nih.gov

The synergy between this radiotracer and "-omics" platforms provides a powerful method for moving beyond static snapshots of biological systems to a more dynamic and integrated understanding of their complex, interdependent networks. nih.govdtu.dk

Table 1: Potential Applications in "-omics" Integration

-omics Field Application of L-Tyrosine-[ring-3,5-3H] Potential Biological Insight
Proteomics Measuring the rate of tracer incorporation into newly synthesized proteins. Quantifying dynamic changes in the proteome in response to stimuli or disease.
Identifying sites of tyrosine phosphorylation and other modifications. Elucidating signaling pathway activation and protein regulation.
Metabolomics Tracing the conversion of tyrosine into downstream metabolites (e.g., catecholamines, thyroid hormones). Mapping metabolic flux and identifying pathway dysregulation in metabolic disorders. creative-proteomics.comresearchgate.net
Quantifying tyrosine pool kinetics and turnover. Understanding amino acid homeostasis at a systems level. nih.gov
Transcriptomics Correlating changes in protein synthesis rates (from tracer data) with mRNA levels. Delineating the relative contributions of transcriptional and translational control.

Development of Novel Experimental Models for Advanced Tracer Application

The limitations of traditional two-dimensional (2D) cell cultures in recapitulating in vivo physiology have driven the development of more complex and representative experimental models. The application of L-Tyrosine-[ring-3,5-3H] in these advanced systems is a key future direction.

3D Cell Cultures and Organoids: Three-dimensional cell cultures and organoids, which are self-organizing structures derived from stem cells, mimic the architecture and function of native tissues and organs with remarkable fidelity. nih.govrndsystems.com These models provide a unique opportunity to study tissue-specific tyrosine metabolism in a controlled in vitro environment. merckmillipore.com By introducing L-Tyrosine-[ring-3,5-3H] into organoid cultures—representing tissues such as the intestine, liver, or brain—researchers can investigate processes like protein synthesis, cell-type-specific metabolic pathways, and the impact of genetic mutations on tyrosine handling in a physiologically relevant context. nih.govnih.gov This is particularly valuable for modeling diseases and screening for therapeutic efficacy.

Microphysiological Systems (Organs-on-Chips): These devices add another layer of complexity by modeling the interactions between different organ systems. Incorporating L-Tyrosine-[ring-3,5-3H] into such systems can be used to study inter-organ metabolism. For example, one could trace the conversion of phenylalanine to tyrosine in a "liver-chip" and the subsequent uptake and utilization of the labeled tyrosine in a connected "brain-chip" or "muscle-chip."

The use of L-Tyrosine-[ring-3,5-3H] in these sophisticated models will bridge the gap between simple cell culture experiments and complex in vivo studies, providing more accurate and translatable data on human physiology and disease.

Table 2: Advanced Experimental Models and Tracer Applications

Model System Specific Application of L-Tyrosine-[ring-3,5-3H] Research Question Addressed
Intestinal Organoids Tracing tyrosine uptake and incorporation into proteins by different epithelial cell types. How is dietary tyrosine absorbed and utilized at the cellular level in the gut? rndsystems.com
Brain Organoids Monitoring the synthesis of catecholamine neurotransmitters from labeled tyrosine. What is the impact of developmental mutations on neurotransmitter production?
Liver Organoids Quantifying the rate of synthesis and secretion of plasma proteins like albumin. How do liver diseases affect protein production capacity? nih.gov
Cancer Spheroids Assessing protein synthesis rates in different regions of a tumor model (e.g., hypoxic core vs. periphery). Does protein metabolism vary with the tumor microenvironment? nih.gov

Refinement of Kinetic and Compartmental Models for Complex Physiological and Cellular Systems

Mathematical modeling is essential for interpreting tracer data and extracting quantitative physiological parameters. researcher.life L-Tyrosine-[ring-3,5-3H] provides the high-quality data needed to develop and refine sophisticated kinetic and compartmental models that describe the movement and transformation of tyrosine within complex biological systems. nih.gov

Whole-Body Physiological Models: At the organismal level, tracer data can be used to model the flux of tyrosine between different body compartments, such as the plasma, liver, muscle, and brain. nih.gov By measuring the appearance and disappearance of L-Tyrosine-[ring-3,5-3H] and its metabolites in various tissues over time, researchers can create robust models to quantify key parameters like whole-body protein synthesis and breakdown, and the rate of conversion of phenylalanine to tyrosine. nih.gov These models are invaluable for studying nutritional physiology and the metabolic effects of diseases like cancer or sepsis.

Cellular and Subcellular Compartmental Models: Within a single cell, tyrosine is distributed among various compartments (e.g., cytosol, mitochondria). High-resolution imaging and fractionation techniques combined with L-Tyrosine-[ring-3,5-3H] tracing can provide data to model the kinetics of tyrosine transport and utilization at a subcellular level. This allows for a more granular understanding of how metabolic pathways are organized and regulated within the cell.

The future in this area involves creating more comprehensive, multi-scale models that integrate data from the subcellular to the whole-body level. researcher.life Such models, validated with precise tracer data from L-Tyrosine-[ring-3,5-3H], will enhance the predictive power of biological simulations and deepen our understanding of metabolic regulation in health and disease. aimsciences.org

Q & A

Basic Question: How is L-Tyrosine-[ring-3,5-³H] synthesized, and what are its key applications in protein synthesis studies?

Methodological Answer:
L-Tyrosine-[ring-3,5-³H] is synthesized via tritium labeling at the 3,5 positions of the aromatic ring, typically using catalytic halogen-tritium exchange or custom radiolabeling protocols. This radiolabeled amino acid is widely used to study protein synthesis rates in cell cultures. For example, in Neuro2a cells, L-[ring-3,5-³H]-Tyrosine is incubated with experimental treatments (e.g., HMB or inhibitors), followed by protein precipitation and scintillation counting to quantify incorporation . Key applications include:

  • Kinetic analysis : Measuring protein synthesis rates under varying metabolic conditions.
  • Inhibitor studies : Assessing the impact of translation inhibitors (e.g., cycloheximide) on amino acid uptake .

Advanced Question: How can researchers optimize the specific activity of L-Tyrosine-[ring-3,5-³H] for sensitive detection in low-abundance protein studies?

Methodological Answer:
Optimizing specific activity (40–60 Ci/mmol) requires balancing signal intensity with radiation-induced cytotoxicity. For low-abundance targets:

Activity calibration : Use lower concentrations (e.g., 0.8 mM L-Tyrosine) to minimize isotopic dilution while maintaining cell viability .

Pulse-chase protocols : Short-term labeling (1–2 hours) reduces background noise from degraded proteins.

Scintillation counting validation : Dissolve protein precipitates in Solvable™ tissue solubilizer and normalize counts to total protein content (dpm/μg) to ensure reproducibility .

Basic Question: What experimental controls are critical when using L-Tyrosine-[ring-3,5-³H] in receptor-binding assays?

Methodological Answer:
Essential controls include:

  • Negative controls : Replace radiolabeled tyrosine with non-radioactive L-Tyrosine to assess baseline scintillation noise.
  • Competitive binding : Co-incubate with excess unlabeled ligand (e.g., DAMGO for μ-opioid receptor studies) to confirm specificity .
  • Radiation quenching checks : Use internal standards (e.g., ³H-glucose) to verify counter efficiency across experimental conditions .

Advanced Question: How should researchers resolve contradictions in radiolabeling efficiency between L-Tyrosine-[ring-3,5-³H] and other isotopes (e.g., ¹⁴C-Tyrosine)?

Methodological Answer:
Discrepancies often arise from differences in decay energy (³H: 0.0186 MeV vs. ¹⁴C: 0.156 MeV) and incorporation pathways:

Energy calibration : Adjust scintillation counter settings for ³H-specific detection windows to avoid cross-talk with higher-energy isotopes.

Metabolic tracing : Compare incorporation rates in parallel experiments using identical cell lines and media (e.g., DMEM with 10% FBS) to isolate isotope-specific effects .

Half-life normalization : Account for ³H’s shorter half-life (12.3 years) versus ¹⁴C (5,730 years) in longitudinal studies .

Basic Question: What are the best practices for handling and storing L-Tyrosine-[ring-3,5-³H] to maintain stability?

Methodological Answer:

  • Storage : Aliquot and store at –20°C in ethanol/water (1:1) to prevent radiolysis. Avoid repeated freeze-thaw cycles.
  • Handling : Use lead-shielded vials and PPE to minimize exposure. Confirm solubility in experimental buffers (e.g., PBS or DMEM) before large-scale use .

Advanced Question: How can L-Tyrosine-[ring-3,5-³H] be used to study post-translational modifications (PTMs) in neurodegenerative disease models?

Methodological Answer:

Pulse-labeling neurons : Incubate primary neurons with L-[ring-3,5-³H]-Tyrosine, then chase with unlabeled tyrosine to track PTM kinetics (e.g., phosphorylation or ubiquitination).

Immunoprecipitation (IP) : Combine radiolabeling with IP using phospho-specific antibodies. Measure radioactivity in eluted proteins via scintillation counting to quantify PTM prevalence .

Cross-validation : Use mass spectrometry to correlate ³H signal with PTM sites identified via proteomics .

Basic Question: How is background radiation minimized in scintillation counting experiments using L-Tyrosine-[ring-3,5-³H]?

Methodological Answer:

  • Quench correction : Use external standards (e.g., ³H-toluene) to calibrate for matrix-induced quenching.
  • Blank subtraction : Run parallel samples with heat-inactivated enzymes or lysates to subtract non-specific binding .

Advanced Question: What methodological frameworks address ethical and safety concerns in high-activity ³H-Tyrosine experiments?

Methodological Answer:

  • ALARA compliance : Limit activity to ≤100 μCi per experiment and use automated liquid handlers to reduce manual exposure.
  • Waste management : Decontaminate labware with 5% Decon-90 and dispose of aqueous waste via approved decay storage (≥10 half-lives) .
  • Institutional review : Submit protocols to radiation safety committees for dose calculations and shielding requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.